ethyl 4-(4-tert-butylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole rings in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with phthalic anhydride to form the phthalazine ring. The thiadiazole ring is introduced through the reaction of the phthalazine derivative with thiosemicarbazide. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, and sulfonating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The thiadiazole ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Phthalazine derivatives: Compounds with the phthalazine ring are known for their potential use in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
The uniqueness of ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its spiro structure, which provides a rigid and stable framework, enhancing its interaction with biological targets and improving its pharmacological properties .
Properties
Molecular Formula |
C34H32N4O2S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
ethyl 4'-(4-tert-butylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C34H32N4O2S/c1-5-40-32(39)31-36-38(27-16-10-7-11-17-27)34(41-31)29-19-13-12-18-28(29)30(35-37(34)26-14-8-6-9-15-26)24-20-22-25(23-21-24)33(2,3)4/h6-23H,5H2,1-4H3 |
InChI Key |
RSPSGPGFRIWEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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